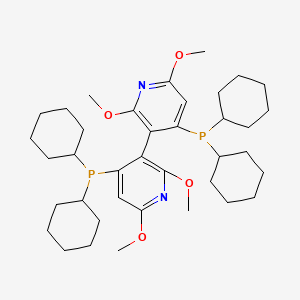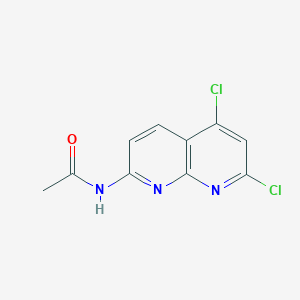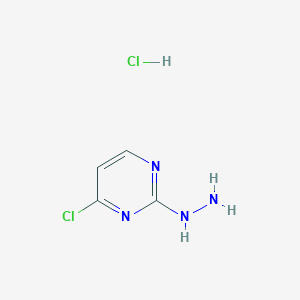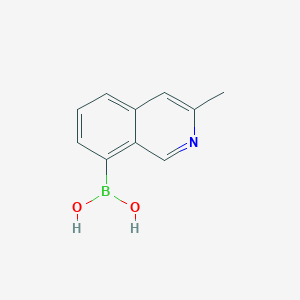
(3R)-4,4'-Bis(dicyclohexylphosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their applications in coordination chemistry, catalysis, and materials science. The presence of phosphino groups and methoxy substituents in the bipyridine framework enhances its chemical reactivity and coordination properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine typically involves multi-step organic reactions. The process may start with the preparation of the bipyridine core, followed by the introduction of methoxy groups and phosphino substituents. Common reagents used in these reactions include phosphorus trichloride, dicyclohexylamine, and methanol. Reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, and specific solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for such complex compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques like continuous flow synthesis, automated synthesis, and the use of advanced catalytic systems may be employed to optimize the production process.
化学反应分析
Types of Reactions
(3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form phosphine oxides.
Reduction: Reduction reactions may involve the conversion of phosphine oxides back to phosphines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions may produce derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis, including cross-coupling reactions and hydrogenation.
Biology and Medicine
The compound’s coordination properties may be explored in biological and medicinal research, particularly in the design of metal-based drugs and diagnostic agents. Its ability to form complexes with metals can be leveraged to develop targeted therapies and imaging agents.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as conductive polymers and catalysts for chemical manufacturing processes.
作用机制
The mechanism of action of (3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine involves its ability to coordinate with metal ions. The phosphino groups and methoxy substituents enhance its binding affinity and stability with metals. This coordination can influence various molecular targets and pathways, depending on the specific application, such as catalysis or drug design.
相似化合物的比较
Similar Compounds
4,4’-Bis(diphenylphosphino)-2,2’-bipyridine: A similar compound with diphenylphosphino groups instead of dicyclohexylphosphino.
2,2’-Bipyridine: A simpler bipyridine derivative without phosphino or methoxy substituents.
4,4’-Dimethoxy-2,2’-bipyridine: A compound with methoxy groups but lacking phosphino substituents.
Uniqueness
(3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine is unique due to the combination of dicyclohexylphosphino and methoxy groups, which enhance its coordination properties and reactivity. This makes it a valuable ligand in various chemical and industrial applications.
属性
分子式 |
C38H58N2O4P2 |
|---|---|
分子量 |
668.8 g/mol |
IUPAC 名称 |
dicyclohexyl-[3-(4-dicyclohexylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]phosphane |
InChI |
InChI=1S/C38H58N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h25-30H,5-24H2,1-4H3 |
InChI 键 |
LFNJYLCOFOJLPL-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=C(C(=C1)P(C2CCCCC2)C3CCCCC3)C4=C(N=C(C=C4P(C5CCCCC5)C6CCCCC6)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-(2-Furyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673681.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)
![Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13673697.png)
![2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13673701.png)
![2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13673703.png)
![Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13673720.png)
